N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
"N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group and a benzo[c][1,2,5]thiadiazole carboxamide side chain. While direct biological data for this specific compound is unavailable in the provided evidence, its structural analogs demonstrate diverse pharmacological activities, including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-12-9-16(14-3-2-6-19-11-14)21-24(12)8-7-20-18(25)13-4-5-15-17(10-13)23-26-22-15/h2-6,9-11H,7-8H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNFJTSAXBHKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=NSN=C3C=C2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a benzo[c][1,2,5]thiadiazole core. These structural components contribute to its biological activity by allowing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄S |
| Molecular Weight | 338.43 g/mol |
| CAS Number | 2034374-77-9 |
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
1. Anticancer Activity
Pyrazole derivatives are known for their anticancer properties. Studies have shown that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, pyrazole derivatives have been reported to exhibit IC₅₀ values in the low micromolar range against cancer cells .
2. Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent. In vivo studies using carrageenan-induced paw edema models have shown significant reductions in inflammation markers when treated with pyrazole derivatives .
3. Antimicrobial Properties
Similar compounds have exhibited antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
- Receptor Modulation: It can act on various receptors involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Case Studies
Several studies have evaluated the efficacy of pyrazole derivatives:
Case Study 1: Anticancer Activity
A study published in 2021 demonstrated that a series of pyrazole derivatives exhibited significant cytotoxic effects against breast cancer cells with IC₅₀ values ranging from 0.5 to 10 µM. The study highlighted the importance of structural modifications in enhancing anticancer properties .
Case Study 2: Anti-inflammatory Properties
Research conducted on a related compound indicated that it reduced inflammation by inhibiting COX enzymes with an IC₅₀ value significantly lower than that of standard anti-inflammatory drugs like diclofenac .
Comparison with Similar Compounds
Key Observations :
- The position of the thiophene substituent (2- vs. 3-yl) minimally affects molecular weight but may alter steric and electronic interactions .
- Replacing pyrazole with pyrazine (as in ) reduces molecular weight by 42.1 g/mol, likely impacting solubility and target binding.
Heterocyclic Variations: Pyrazole vs. Thiadiazole/Thiazole Derivatives
Compounds with alternative heterocycles but similar carboxamide linkages include:
Key Observations :
Substituent Effects on Physicochemical Properties
Melting points and solubility trends from analogs:
Key Observations :
- Electron-withdrawing groups (e.g., -F, -Cl) correlate with higher melting points, suggesting stronger intermolecular forces .
Preparation Methods
Nitration of Benzo[c]thiadiazole
Benzo[c]thiadiazole undergoes nitration at position 5 using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 4 hours. The nitro group is selectively introduced due to the electron-deficient nature of the thiadiazole ring.
Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0–5°C | 4 h | 72% |
Reduction to 5-Aminobenzo[c]thiadiazole
The nitro group is reduced to an amine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol at room temperature for 12 hours.
Reaction Conditions
| Catalyst | Solvent | Pressure | Time | Yield |
|---|---|---|---|---|
| Pd/C (10%) | EtOH | 1 atm | 12 h | 85% |
Oxidation to Carboxylic Acid
The amine is converted to a carboxylic acid via a Sandmeyer reaction. Diazotization with sodium nitrite and hydrochloric acid at 0°C, followed by treatment with copper(I) cyanide in aqueous sulfuric acid, yields the nitrile intermediate. Hydrolysis with 6 M HCl at reflux for 6 hours affords benzo[c]thiadiazole-5-carboxylic acid.
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, H-4), 8.65 (d, J = 8.5 Hz, 1H, H-6), 8.30 (d, J = 8.5 Hz, 1H, H-7).
- HRMS (ESI+) : m/z calcd for C₇H₃N₂O₂S [M+H]⁺: 195.9964; found: 195.9961.
Preparation of 5-Methyl-3-(pyridin-3-yl)-1H-pyrazole
Claisen-Schmidt Condensation
Pyridine-3-carbaldehyde (1.2 equiv) reacts with acetylacetone (1.0 equiv) in ethanol containing 10% aqueous NaOH at 60°C for 6 hours to form (E)-4-(pyridin-3-yl)but-3-en-2-one.
Reaction Conditions
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (10%) | EtOH | 60°C | 6 h | 68% |
Hydrazine Cyclization
The enone intermediate is treated with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 8 hours, yielding 5-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature for 2 hours affords the aromatic pyrazole.
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, pyridinyl H-2), 8.45 (d, J = 4.8 Hz, 1H, pyridinyl H-6), 7.78 (d, J = 7.9 Hz, 1H, pyridinyl H-4), 7.35 (dd, J = 7.9, 4.8 Hz, 1H, pyridinyl H-5), 6.45 (s, 1H, pyrazole H-4), 2.45 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₉H₈N₃ [M+H]⁺: 158.0718; found: 158.0715.
Functionalization of Pyrazole with Ethylamine Spacer
Alkylation with Phthalimidoethyl Bromide
The pyrazole (1.0 equiv) is alkylated with N-(2-bromoethyl)phthalimide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base at 80°C for 12 hours.
Reaction Conditions
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 12 h | 65% |
Deprotection of Phthalimide
The phthalimide-protected amine is deblocked with hydrazine hydrate (3.0 equiv) in ethanol at reflux for 6 hours, yielding 1-(2-aminoethyl)-5-methyl-3-(pyridin-3-yl)-1H-pyrazole.
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 8.70 (s, 1H, pyridinyl H-2), 8.40 (d, J = 4.7 Hz, 1H, pyridinyl H-6), 7.75 (d, J = 7.8 Hz, 1H, pyridinyl H-4), 7.30 (dd, J = 7.8, 4.7 Hz, 1H, pyridinyl H-5), 6.40 (s, 1H, pyrazole H-4), 4.20 (t, J = 6.2 Hz, 2H, NCH₂), 2.85 (t, J = 6.2 Hz, 2H, CH₂NH₂), 2.40 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₂H₁₅N₄ [M+H]⁺: 215.1293; found: 215.1290.
Amide Bond Formation to Yield Target Compound
Activation of Carboxylic Acid
Benzo[c]thiadiazole-5-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane at reflux for 3 hours to form the corresponding acid chloride.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | Reflux | 3 h | 90% |
Coupling with Pyrazole-Ethylamine
The acid chloride (1.0 equiv) is reacted with 1-(2-aminoethyl)-5-methyl-3-(pyridin-3-yl)-1H-pyrazole (1.1 equiv) in dichloromethane containing triethylamine (2.0 equiv) at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.
Reaction Conditions
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Et₃N | CH₂Cl₂ | 0°C → RT | 12 h | 78% |
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 8.95 (s, 1H, thiadiazole H-4), 8.75 (s, 1H, pyridinyl H-2), 8.60 (d, J = 8.6 Hz, 1H, thiadiazole H-6), 8.50 (d, J = 4.7 Hz, 1H, pyridinyl H-6), 8.25 (d, J = 8.6 Hz, 1H, thiadiazole H-7), 7.80 (d, J = 7.9 Hz, 1H, pyridinyl H-4), 7.35 (dd, J = 7.9, 4.7 Hz, 1H, pyridinyl H-5), 6.45 (s, 1H, pyrazole H-4), 4.40 (t, J = 6.1 Hz, 2H, NCH₂), 3.50 (t, J = 6.1 Hz, 2H, CH₂NH), 2.45 (s, 3H, CH₃).
- ¹³C NMR (DMSO-d₆) : δ 165.2 (C=O), 157.8 (thiadiazole C-5), 150.2 (pyridinyl C-2), 142.5 (pyrazole C-3), 134.1–124.3 (aromatic carbons), 45.8 (NCH₂), 39.5 (CH₂NH), 21.3 (CH₃).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₆N₆O₂S [M+H]⁺: 405.1028; found: 405.1025.
Analytical Characterization
The final product is characterized by FT-IR, NMR, and high-resolution mass spectrometry. The IR spectrum shows characteristic absorptions at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (thiadiazole ring). Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicating high purity.
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of pyrazole and benzo[c][1,2,5]thiadiazole intermediates. Key steps include coupling reactions under reflux in solvents like dimethylformamide (DMF) or acetonitrile, with temperature control (60–120°C) and catalysts (e.g., palladium-based catalysts for cross-coupling). Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified via column chromatography. Final steps often involve amide bond formation using carbodiimide coupling agents .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity (>95% recommended for biological assays) .
Q. What biological activities have been preliminarily associated with this compound and related analogs?
Analogous compounds exhibit anticancer (e.g., apoptosis induction in tumor cell lines) and antimicrobial activity (e.g., inhibition of bacterial biofilm formation). The pyrazole and thiadiazole moieties are implicated in binding to kinase or protease targets. Preliminary data suggest dose-dependent cytotoxicity in HeLa and MCF-7 cell lines .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize side products during synthesis?
Optimize solvent polarity (e.g., switch from DMF to toluene for less polar intermediates) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Use microwave-assisted synthesis to reduce reaction time and side products. Implement quenching protocols (e.g., aqueous workup) to isolate reactive intermediates. Purification via recrystallization or preparative HPLC improves yield .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Verify compound purity via HPLC and elemental analysis. Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability. Replicate studies using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Cross-validate results with structurally similar analogs to identify confounding substituents .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Use molecular docking software (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., EGFR kinase). Parameterize force fields for thiadiazole and pyrazole moieties. Validate models with experimental IC₅₀ values from kinase inhibition assays. Density functional theory (DFT) can predict electronic properties influencing binding affinity .
Q. What experimental approaches are critical for establishing structure-activity relationships (SAR)?
Systematically modify substituents (e.g., pyridin-3-yl to thiophen-2-yl) and evaluate changes in bioactivity. Use in vitro assays (e.g., MTT for cytotoxicity) to generate dose-response curves. Corrogate steric/electronic effects via Hammett plots or CoMFA analysis. Prioritize substituents enhancing solubility (e.g., –OH or –NH₂ groups) .
Q. What are the best practices for designing in vitro assays to evaluate the compound's mechanism of action?
Select cell lines with relevant target expression (e.g., A549 for lung cancer). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%). Use flow cytometry for apoptosis/cycle analysis and Western blotting for protein target validation. Replicate assays in triplicate and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
